molecular formula C20H27N3O3 B5557497 8-[4-(3-hydroxy-3-methylbutyl)benzoyl]-2-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one

8-[4-(3-hydroxy-3-methylbutyl)benzoyl]-2-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one

Cat. No.: B5557497
M. Wt: 357.4 g/mol
InChI Key: OTSKFQPUAFFRRZ-UHFFFAOYSA-N
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Description

8-[4-(3-hydroxy-3-methylbutyl)benzoyl]-2-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one is a useful research compound. Its molecular formula is C20H27N3O3 and its molecular weight is 357.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.20524173 g/mol and the complexity rating of the compound is 583. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

Research has shown that certain compounds structurally related to 8-[4-(3-hydroxy-3-methylbutyl)benzoyl]-2-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one exhibit significant antimicrobial activity. For instance, a series of 1,2,4,8-tetraazaspiro[4.5]dec-2-enes, which include similar triazole, piperidine, and sulfonamide moieties, demonstrated antimicrobial effectiveness against several strains of microbes (Dalloul et al., 2017).

Pharmaceutical Chemistry and Medicine

Compounds related to the chemical structure of this compound have been studied for their potential applications in pharmaceutical chemistry and medicine. A study on 8-Aroyl-3,4-dihydropyrrolo[2,1-c][1,4]oxazine-1,6,7(1H)-triones, which react similarly to form triazaspiro non-enolates, indicates their promise in these fields (Tretyakov et al., 2021).

Antihypertensive Agents

Research dating back to 1981 on 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, which share a part of the structural framework with the compound , revealed their potential as antihypertensive agents. These studies involved evaluating their efficacy in lowering blood pressure in spontaneous hypertensive rats (Caroon et al., 1981).

Epidermal Growth Factor Receptor Inhibitors

The structure of this compound shares similarities with triazaspiro[4.5]dec-8-ene derivatives. These derivatives have been synthesized and evaluated for their potential as epidermal growth factor receptor inhibitors, showing significant inhibitory activity, which could be beneficial in the treatment of cancers like breast cancer (Fleita et al., 2013).

HIV Entry Inhibitors

Compounds structurally related to the subject compound have been studied for their role as HIV entry inhibitors. For example, a study on 4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140), which shares a similar spiro framework, revealed its potential as a potent noncompetitive allosteric antagonist of the CCR5 receptor with significant antiviral effects for HIV-1 (Watson et al., 2005).

Corrosion Inhibition

Research has also explored the use of spirocyclopropane derivatives, related in structural theme to the compound , for mild steel protection in acidic environments. These compounds have shown effective corrosion inhibition properties, which is significant in the field of materials chemistry and physics (Chafiq et al., 2020).

Properties

IUPAC Name

8-[4-(3-hydroxy-3-methylbutyl)benzoyl]-2-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3/c1-14-21-18(25)20(22-14)10-12-23(13-11-20)17(24)16-6-4-15(5-7-16)8-9-19(2,3)26/h4-7,26H,8-13H2,1-3H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTSKFQPUAFFRRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2(CCN(CC2)C(=O)C3=CC=C(C=C3)CCC(C)(C)O)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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